8-Ethyl-4-hydroxyquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
8-ethyl-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-7-4-3-5-8-10(7)13-6-9(11(8)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXADUGUMNZZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid typically involves the alkylation of 4-hydroxyquinoline-3-carboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-Ethyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
8-Ethyl-4-hydroxyquinoline-3-carboxylic acid is recognized for its potential as an intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for modifications that enhance biological activity, making it valuable in drug development targeting bacterial infections and cancer therapies.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of 8-hydroxyquinoline, including this compound, exhibit significant anticancer properties. A study highlighted the synthesis of several derivatives that showed promising activity against various cancer cell lines, suggesting that modifications to the quinoline structure can lead to compounds with improved efficacy and reduced toxicity .
Antioxidant Applications
The compound is known for its antioxidant properties, which make it suitable for use in formulations aimed at protecting cells from oxidative stress. This application is particularly relevant in cosmetic and skincare products.
Data Table: Antioxidant Activity
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for detecting and quantifying metal ions in environmental samples. This application aids in pollution monitoring and environmental assessments.
Case Study: Metal Ion Detection
A study utilized this compound to develop a method for detecting trace metal ions in water samples. The results indicated high sensitivity and specificity, demonstrating its effectiveness as an analytical tool .
Agricultural Chemistry
The compound finds applications in agricultural chemistry, particularly as a fungicide. Its ability to protect crops from fungal diseases while minimizing environmental impact makes it an attractive option for sustainable agriculture.
Case Study: Fungicidal Properties
Research has shown that formulations containing this compound effectively inhibit fungal growth in crops. Field trials demonstrated significant reductions in fungal infections, supporting its use as a bio-based fungicide .
Material Science
Emerging research explores the potential of this compound in material science, particularly in creating advanced materials such as polymers with enhanced thermal stability and mechanical properties.
Data Table: Material Properties
Mechanism of Action
The mechanism of action of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition is often due to the compound’s ability to chelate metal ions, which are essential cofactors for enzyme activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
Commercial and Industrial Relevance
- This compound: Priced at $170–290 per 0.5–1 g, supplied by Santa Cruz Biotechnology and CymitQuimica .
- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Dominates industrial markets, with global production facilities in China and Europe .
- 8-Chloro derivatives : Used as intermediates in antiviral drug synthesis, with AldrichCPR offering >98% purity variants .
Biological Activity
8-Ethyl-4-hydroxyquinoline-3-carboxylic acid (EHQCA) is a derivative of 8-hydroxyquinoline, a compound recognized for its diverse biological activities. This article delves into the biological activity of EHQCA, focusing on its mechanisms, applications, and relevant research findings.
EHQCA has a unique structure that enhances its biological activity:
- Molecular Formula : C11H11NO3
- Functional Groups : Hydroxyl (-OH), carboxylic acid (-COOH), and ethyl group (-C2H5) at the 8-position of the quinoline ring.
The presence of these groups facilitates metal chelation, which is crucial for its biological effects.
The primary mechanism through which EHQCA exerts its biological effects is metal ion chelation. This process disrupts metal-dependent biological processes, leading to various pharmacological activities:
- Enzyme Inhibition : EHQCA can inhibit specific enzymes by chelating essential metal cofactors, thus disrupting metabolic pathways in microorganisms.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacteria and fungi by interfering with their metabolic functions .
- Anticancer Potential : Research indicates that EHQCA may have anticancer properties, potentially acting as an inhibitor of cancer cell proliferation .
Antimicrobial Properties
EHQCA has been tested against several pathogenic strains, showing promising results:
- Inhibition Zones :
- Pseudomonas aeruginosa: 22 mm (standard drug: 24 mm)
- Klebsiella pneumoniae: 25 mm (standard drug: 27 mm)
These results suggest that EHQCA is comparable to standard antimicrobial agents and may be effective against antibiotic-resistant strains .
Anticancer Activity
A study evaluated the cytotoxic effects of EHQCA on HeLa cells (cervical cancer) and primary mouse fibroblasts. The compound showed no significant toxicity at concentrations up to 200 µM, indicating a favorable safety profile while retaining potential therapeutic efficacy .
Case Studies
-
Synthesis and Antimicrobial Testing :
- A novel derivative synthesized from EHQCA was tested against six pathogenic bacterial strains. The results indicated that the derivative exhibited more potent activity than standard antibiotics against Staphylococcus aureus with an MIC value of 0.0625 mg/mL compared to 0.125 mg/mL for the standard drug .
- Antiviral Applications :
Research Applications
EHQCA has broad applications in various fields:
- Medicinal Chemistry : As a potential therapeutic agent for infections and cancer.
- Industrial Chemistry : Used as a precursor in the development of dyes and pigments due to its chelating properties.
- Biological Research : Investigated for its role in enzyme inhibition and as a model compound for studying metal ion interactions in biological systems.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Lacks ethyl group; primarily studied for chelation. |
| 5-Carboxy-8-hydroxyquinoline | Carboxylic acid at position 5 | Different position affects biological activity. |
| EHQCA | Ethyl group at position 8 | Enhanced lipophilicity; improved biological activity. |
The structural variations among these compounds significantly influence their chemical reactivity and biological activities, highlighting the uniqueness of EHQCA due to its ethyl substituent .
Q & A
Q. What are the primary synthetic routes for 8-ethyl-4-hydroxyquinoline-3-carboxylic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions between aniline derivatives and β-keto esters, followed by cyclization and hydrolysis. A common method is the Gould-Jacobs reaction , which involves:
- Step 1 : Condensation of ethyl 3-ethylaminoacrylate with an appropriately substituted aniline derivative under reflux in acetic acid .
- Step 2 : Cyclization under acidic or thermal conditions to form the quinoline core.
- Step 3 : Hydrolysis of the ester group to yield the carboxylic acid moiety. Purification often involves recrystallization from ethanol/water mixtures. Yield optimization requires precise control of temperature (70–100°C) and stoichiometric ratios of reactants .
Q. How do the structural features of this compound influence its physicochemical properties?
The quinoline core provides a planar aromatic system, while substituents dictate solubility and reactivity:
- 8-Ethyl group : Enhances lipophilicity, improving membrane permeability in biological systems.
- 4-Hydroxy group : Facilitates hydrogen bonding with biological targets (e.g., enzymes or DNA).
- 3-Carboxylic acid : Increases water solubility and enables salt formation for improved bioavailability. Comparative studies with analogs (e.g., 6-ethoxy or 8-chloro derivatives) show that substituent position significantly alters polarity and binding affinity .
Q. What biological activities have been reported for this compound?
Preliminary studies indicate:
- Antimicrobial activity : Moderate inhibition of Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
- Anticancer potential : Apoptosis induction in cancer cell lines (e.g., HeLa) through topoisomerase II inhibition .
- Enzyme modulation : Competitive inhibition of tyrosinase, suggesting utility in treating hyperpigmentation disorders .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for quinoline derivatives?
Discrepancies often arise from variations in substituent positioning or assay conditions. For example:
- Ethyl vs. ethoxy groups : The 8-ethyl derivative shows higher lipophilicity than 6-ethoxy analogs, leading to divergent cellular uptake rates .
- Assay protocols : Standardize cell viability assays (e.g., MTT vs. resazurin) and control for pH-dependent solubility changes. Recommended approach : Perform structure-activity relationship (SAR) studies with systematic substitution and validate results across multiple in vitro models .
Q. What strategies optimize the synthesis of this compound for scalability and purity?
Traditional methods face challenges in scalability due to harsh conditions. Modern alternatives include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 15–20% .
- Flow chemistry : Enables continuous production with real-time monitoring of intermediates.
- Purification : Use of reverse-phase HPLC with C18 columns to isolate >98% pure product .
Q. How does the 8-ethyl substituent influence interaction mechanisms with biological targets?
Computational and experimental studies reveal:
- Binding affinity : The ethyl group enhances hydrophobic interactions with enzyme pockets (e.g., bacterial dihydrofolate reductase) compared to smaller substituents like fluoro .
- Steric effects : Bulkier groups at position 8 may hinder binding to shallow active sites, as seen in comparisons with 8-chloro analogs . Methodology : Combine surface plasmon resonance (SPR) for kinetic analysis and molecular docking to map binding modes .
Comparative Structural Analysis
| Compound Name | Key Structural Differences | Impact on Activity | Source |
|---|---|---|---|
| 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid | Ethoxy at position 6 | Reduced membrane permeability | |
| 8-Chloro-4-hydroxyquinoline-3-carboxylic acid | Chloro at position 8 | Higher electrophilicity, enhanced DNA intercalation | |
| 4-Hydroxyquinoline-3-carboxylic acid | Lacks ethyl/ethoxy groups | Lower bioactivity due to reduced lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
